molecular formula C14H12ClN5O2 B6528520 4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1019101-39-3

4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6528520
CAS No.: 1019101-39-3
M. Wt: 317.73 g/mol
InChI Key: ZILBTRXTILSESL-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-oxadiazole ring substituted at position 5 with a 1,5-dimethylpyrazole moiety. Such structural features are common in pharmacologically active compounds, particularly those targeting enzymes or receptors .

Properties

IUPAC Name

4-chloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-7-11(19-20(8)2)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILBTRXTILSESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,5-Dimethyl-1H-Pyrazol-3-Amine

The pyrazole ring is constructed via cyclocondensation of acetylacetone with methylhydrazine. In a representative procedure, acetylacetone (2.0 mmol) reacts with methylhydrazine (2.2 mmol) in ethanol under reflux for 6–8 hours. The reaction proceeds via enolate formation, followed by nucleophilic attack and cyclization, yielding 1,5-dimethyl-1H-pyrazol-3-amine as a pale-yellow solid (Yield: 78–85%).

Key characterization data :

  • 1H NMR (500 MHz, CDCl3) : δ 2.21 (s, 3H, CH3), 2.43 (s, 3H, CH3), 5.72 (s, 1H, pyrazole-H).

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C═N stretch).

Formation of the 1,3,4-Oxadiazole Ring

The pyrazole amine intermediate undergoes hydrazide formation followed by cyclodehydration to construct the oxadiazole ring.

Hydrazide Intermediate Synthesis

1,5-Dimethyl-1H-pyrazol-3-amine reacts with chloroacetic acid hydrazide (1.2 eq) in the presence of phosphorus oxychloride (POCl3) at 80°C for 4 hours. This step forms 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

Optimization notes :

  • Prolonged reaction times (>6 hours) lead to side products via over-oxidation.

  • Yields improve to 89% when using anhydrous toluene as the solvent.

Cyclodehydration to Oxadiazole

The hydrazide intermediate undergoes cyclization using POCl3 at reflux (110°C) for 3 hours. This step eliminates water, forming the 1,3,4-oxadiazole ring.

Critical analytical data :

  • 13C NMR (126 MHz, DMSO-d6) : δ 165.8 (C═O), 158.3 (oxadiazole C-2), 145.1 (pyrazole C-3).

  • Mass spectrometry : m/z 192.1 [M+H]+.

Benzamide Coupling to the Oxadiazole-Pyrazole Intermediate

The final step involves coupling 4-chlorobenzoyl chloride to the oxadiazole amine group.

Reaction Conditions and Mechanism

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (1.0 eq) reacts with 4-chlorobenzoyl chloride (1.1 eq) in dry dichloromethane (DCM) under nitrogen. Triethylamine (2.0 eq) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours.

Yield optimization :

  • Solvent screening : DCM (82%) > THF (74%) > acetonitrile (68%).

  • Catalyst effects : No significant improvement with DMAP or HOBt.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide as a white crystalline solid.

Spectroscopic validation :

  • 1H NMR (500 MHz, DMSO-d6) : δ 2.32 (s, 3H, CH3), 2.50 (s, 3H, CH3), 7.58–8.02 (m, 4H, Ar–H), 8.45 (s, 1H, pyrazole-H).

  • 13C NMR (126 MHz, DMSO-d6) : δ 167.2 (C═O), 158.9 (oxadiazole C-2), 146.8 (pyrazole C-3), 134.5–129.1 (Ar–C), 116.4 (C–Cl).

  • HPLC purity : 98.6% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

ParameterHydrazide-CyclizationOne-Pot Oxadiazole Formation
Reaction time 7 hours4 hours
Overall yield 68%79%
Purification method Column chromatographyRecrystallization
Purity 95%98%

The one-pot method described in offers higher efficiency by combining hydrazide formation and cyclization in a single step, reducing intermediate isolation. However, the hydrazide-cyclization route allows better control over side reactions, particularly when electron-withdrawing groups (e.g., Cl) are present.

Challenges and Mitigation Strategies

  • Oxadiazole ring instability :

    • The oxadiazole ring may degrade under strong acidic conditions. Using mild dehydrating agents (e.g., POCl3 instead of H2SO4) minimizes decomposition.

  • Regioselectivity in pyrazole synthesis :

    • Methylhydrazine ensures regioselective formation of 1,5-dimethylpyrazole over 1,3-isomers due to steric hindrance.

  • Benzamide coupling efficiency :

    • Excess 4-chlorobenzoyl chloride (1.1 eq) drives the reaction to completion without requiring high temperatures .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and oxadiazole rings, to form various oxidized or reduced products.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted benzamides, oxidized or reduced pyrazole-oxadiazole derivatives, and cyclized ring systems.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.

    Materials Science: It has been investigated for its potential use in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in critical biological processes, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Chloro and fluoro substituents increase melting points (e.g., 3b and 3d ), likely due to enhanced intermolecular interactions .
  • Electron-withdrawing groups (e.g., cyano) reduce yields compared to electron-donating groups (e.g., methyl in 3c) .
Oxadiazole-Benzamide Derivatives with Antifungal Activity
Compound Substituents (Oxadiazole/Benzamide) Biological Activity (MIC, μg/mL)
LMM5 Benzyl(methyl)sulfamoyl, 4-methoxyphenyl 8.0 (C. albicans)
LMM11 Cyclohexyl(ethyl)sulfamoyl, furan-2-yl 16.0 (C. albicans)

Key Observations :

  • Sulfamoyl groups (in LMM5) enhance antifungal potency compared to non-polar substituents .
Crystallographic and Hydrogen-Bonding Analysis

reports the crystal structure of 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide , highlighting:

  • A dihedral angle of 67.1° between the benzamide and oxadiazole-thione ring.
  • N–H⋯O and N–H⋯S hydrogen bonds stabilizing the crystal lattice .

Comparison with Target Compound :

  • The dimethylpyrazole substituent may introduce torsional strain, altering the dihedral angle and intermolecular interactions compared to ’s butyl-thione derivative .

Biological Activity

The compound 4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 957505-02-1) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Molecular Formula C14H15ClN4O2\text{Molecular Formula C}_{14}\text{H}_{15}\text{ClN}_{4}\text{O}_{2}

Key Properties:

  • Molecular Weight: 278.734 g/mol
  • Density: 1.22 g/cm³
  • Boiling Point: 443.4 °C

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown potent activity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The specific compound under review has been noted for its ability to inhibit cell proliferation in models driven by oncogenic mutations.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases: Similar compounds have demonstrated inhibitory effects on kinases such as RET kinase which is implicated in various cancers .
  • Antioxidant Properties: Some oxadiazole derivatives exhibit antioxidant activity which may contribute to their anticancer effects by reducing oxidative stress in cells.

Study on Anticancer Activity

In a study published in PubMed Central, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced their potency. The compound similar to the one discussed showed an IC50 value indicating moderate to high cytotoxicity against selected cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the presence of the pyrazole ring enhances the biological activity of benzamide derivatives. A comparative analysis of various substituted oxadiazoles revealed that specific substitutions at the benzamide position could lead to increased inhibitory activity against cancer cell proliferation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer lines
AntioxidantPotential reduction of oxidative stress
Kinase InhibitionModerate to high potency against RET kinase

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves sequential coupling reactions. A general procedure includes:

  • Step 1 : Formation of the oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions.
  • Step 2 : Amide coupling between the oxadiazole derivative and 4-chlorobenzoyl chloride using a base (e.g., K₂CO₃) in DMF at room temperature .
  • Critical Parameters : Control reaction temperature (<50°C) to avoid decomposition of the oxadiazole intermediate. Use anhydrous solvents to prevent hydrolysis of acyl chlorides.

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • X-ray Crystallography : Determines dihedral angles (e.g., 67.1° between oxadiazole and chlorophenyl rings) and hydrogen-bonding patterns (N–H⋯O/S interactions) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., downfield shifts for oxadiazole C=O at ~165 ppm).
    • ESI-MS : Confirm molecular weight with [M+H]⁺ or [M–H]⁻ peaks .

Q. What analytical methods are used to assess purity and stability?

  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C).
  • Solubility Tests : Assess stability in DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

Hydrogen bonds (e.g., N–H⋯S or N–H⋯O) stabilize molecular packing, affecting solubility and melting points. Use Etter’s graph set analysis to classify motifs (e.g., R₂²(8) dimers) and predict crystal habit . For example, centrosymmetric dimers via N–H⋯N bonds can reduce hygroscopicity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Structural Analog Comparison : Compare with derivatives (e.g., 3-chloro or 4-bromo benzamide analogs) to identify SAR trends .
  • Molecular Dynamics Simulations : Probe binding pocket flexibility if enzymatic inhibition varies between assays .

Q. How is computational modeling applied to predict target interactions?

  • Molecular Docking : Use AutoDock Vina to dock the compound into COX-2 or AlaDH active sites, prioritizing poses with H-bonds to pyrazole/oxadiazole motifs .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps for nucleophilic attack sites .

Q. What experimental designs validate enzyme inhibition mechanisms?

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, NADH competition in AlaDH assays .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

Q. How are structure-activity relationships (SAR) optimized for enhanced potency?

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., CF₃ at benzamide) to enhance oxadiazole electrophilicity .
  • Bioisosteric Replacement : Replace oxadiazole with thiadiazole to improve metabolic stability .
  • Fragment-Based Design : Use X-ray co-crystal structures to guide functionalization of the pyrazole ring .

Methodological Considerations

Q. How to handle unstable intermediates during synthesis?

  • Low-Temperature Quenching : Add intermediates to ice-cold water to arrest side reactions .
  • In Situ IR Monitoring : Track carbonyl stretching (1700–1750 cm⁻¹) to optimize reaction progress .

Q. What statistical methods are used to validate crystallographic data?

  • R-Factor Analysis : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-resolution datasets .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯O contacts) .

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